(5-amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride
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Overview
Description
(5-amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different benzimidazole derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities and applications .
Scientific Research Applications
(5-amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of dyes and other functional materials.
Mechanism of Action
The mechanism of action of (5-amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)methanol: Similar structure but lacks the amino group at the 5-position.
(1H-benzo[d]imidazol-2-yl)aniline: Contains an aniline group instead of a methanol group.
Uniqueness
(5-amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
(6-amino-1H-benzimidazol-2-yl)methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O.2ClH/c9-5-1-2-6-7(3-5)11-8(4-12)10-6;;/h1-3,12H,4,9H2,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZUGRVRZWCTEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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